![molecular formula C17H15N3O3 B1674426 4-{[4-(1H-苯并咪唑-2-基)苯基]氨基}-4-氧代丁酸 CAS No. 27031-00-1](/img/structure/B1674426.png)

4-{[4-(1H-苯并咪唑-2-基)苯基]氨基}-4-氧代丁酸

描述

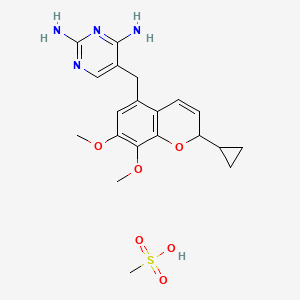

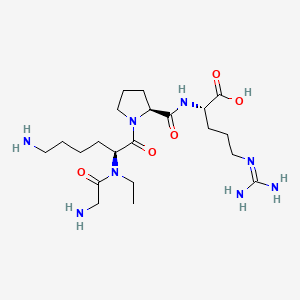

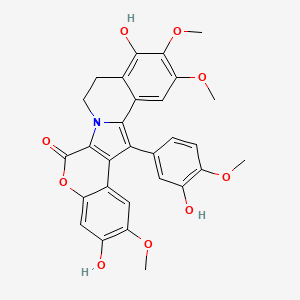

“4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid” is a chemical compound with the CAS Number: 27031-00-1. It has a molecular weight of 309.32 . The IUPAC name for this compound is 4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and formula .

Physical And Chemical Properties Analysis

This compound is stored at room temperature in a sealed, dry environment . The compound’s physical form and shipping temperature are not specified in the search results .

科学研究应用

Anticancer Activity

Benzimidazole derivatives, such as iGP-1, have been extensively studied for their potential anticancer properties. The benzimidazole moiety is known to interact with various biological targets that are relevant in cancer therapy. For instance, these compounds can inhibit tubulin polymerization, which is a crucial process for cell division in cancer cells . By interfering with this process, iGP-1 may prevent the growth and proliferation of cancer cells, making it a promising candidate for anticancer drug development.

Antimicrobial and Antibacterial Properties

The benzimidazole core of iGP-1 has been associated with significant antimicrobial and antibacterial activities. Research has shown that certain benzimidazole derivatives exhibit potent in vitro activity against a range of bacterial strains, including resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . This suggests that iGP-1 could be developed into a new class of antibiotics to combat antibiotic-resistant infections.

Antiviral Applications

Compounds featuring the benzimidazole structure have been identified as potential antiviral agents. Their mechanism of action often involves the inhibition of viral replication by targeting specific proteins within the virus or interfering with the viral DNA/RNA synthesis. Given the structural flexibility and the ability to create diverse derivatives, iGP-1 could be tailored to enhance its antiviral capabilities against various viral infections .

Enzymatic Inhibition

Enzymatic inhibition is another significant application of benzimidazole derivatives. iGP-1, with its benzimidazole component, may act as an inhibitor for certain enzymes that are crucial in disease pathogenesis. For example, it could target enzymes involved in inflammatory processes or those that play a role in neurodegenerative diseases, providing a pathway for the treatment of these conditions .

Antioxidant Properties

The antioxidant activity of benzimidazole derivatives is attributed to their ability to scavenge free radicals and protect cells from oxidative stress. iGP-1 could potentially be used to develop treatments for diseases where oxidative stress is a contributing factor, such as cardiovascular diseases and certain neurodegenerative disorders .

Coordination Chemistry and Metal Complex Formation

Benzimidazole compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metals. These metal complexes can have a wide range of applications, including catalysis, materials science, and as therapeutic agents. iGP-1’s structure allows it to bind metals, which could be exploited in the design of metal-based drugs or novel catalysts for chemical reactions .

安全和危害

作用机制

Target of Action

The primary target of iGP-1 is the mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) . mGPDH is a ubiquinone-linked enzyme in the mitochondrial inner membrane that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain .

Mode of Action

iGP-1 acts as a potent, selective, and dose-dependent inhibitor against mGPDH . It directly interacts with a single, allosteric binding site on mGPDH and displays mixed type of inhibition kinetics . It competes with glycerol phosphate for free mGPDH and uncompetitively inhibits GP-bound mGPDH .

Biochemical Pathways

The inhibition of mGPDH by iGP-1 affects the glycerol phosphate shuttle, a major biochemical pathway that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain . This can impact various downstream effects related to energy metabolism and redox homeostasis.

Pharmacokinetics

It is known that igp-1 is cell-permeable , suggesting that it can be absorbed and distributed in the body

Result of Action

The inhibition of mGPDH by iGP-1 reduces H2O2 production by IQ site and inhibits ΔΨm driven by low concentrations of succinate . . This suggests that iGP-1 can modulate mitochondrial function and redox homeostasis.

Action Environment

The action of iGP-1 can be influenced by various environmental factors. For instance, its fluorescence increases with acidified pH . .

属性

IUPAC Name |

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVPDCQNTCJVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-([4-(1H-Benzimidazol-2-yl)phenyl]amino)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of iGP-1 and what are its downstream effects?

A1: iGP-1 is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) [, ]. This enzyme plays a crucial role in the glycerol phosphate shuttle, a mechanism that links glycolysis to oxidative phosphorylation (OXPHOS) by transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain []. Inhibiting mGPDH with iGP-1 is therefore hypothesized to disrupt cellular metabolism, particularly in cancer cells, which often rely heavily on OXPHOS for energy production [].

Q2: What is known about the structure-activity relationship (SAR) of iGP-1 and its analogs?

A2: Research suggests that a benzimidazole-phenyl-succinamide core structure is crucial for the inhibitory activity of iGP-1 against mGPDH []. Modifications to the benzimidazole ring system can influence both the potency and off-target effects of these inhibitors. Further research exploring different modifications within this chemical space could lead to the development of more potent and selective mGPDH inhibitors [].

Q3: Has the efficacy of iGP-1 been tested in biological systems?

A3: While the exact efficacy of iGP-1 hasn't been extensively detailed in the provided research, studies utilizing live-cell imaging have confirmed that iGP-class compounds, including iGP-1, can effectively penetrate cellular membranes [], suggesting their potential for in vitro and in vivo applications.

Q4: Are there alternative compounds that target mGPDH?

A4: Beyond the benzimidazole derivatives like iGP-1, research indicates that a benzoxadiazole-derivative (compound 5108184) also demonstrates potent inhibitory effects against mGPDH []. Additionally, the antidiabetic drug metformin has been identified as a potential mGPDH inhibitor []. This finding suggests a potential link between mGPDH inhibition and the anti-cancer effects observed with metformin in some studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

![(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1674352.png)